1H-Benzimidazole, 4-nitro-2-(trichloromethyl)-
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Overview
Description
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a trichloromethyl group at the 2-position.
Preparation Methods
The synthesis of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- typically involves the condensation of 4-nitro-1,2-phenylenediamine with trichloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The trichloromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(trichloromethyl)-: Lacks the nitro group, resulting in different reactivity and biological activity.
1H-Benzimidazole, 4-nitro-: Lacks the trichloromethyl group, affecting its lipophilicity and cellular uptake.
2-Methylbenzimidazole: Features a methyl group instead of a trichloromethyl group, leading to different chemical and biological properties
Properties
CAS No. |
101236-95-7 |
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Molecular Formula |
C8H4Cl3N3O2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
4-nitro-2-(trichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) |
InChI Key |
FSWYJAAPBBKPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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